molecular formula C27H32N6 B11978205 1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile

Cat. No.: B11978205
M. Wt: 440.6 g/mol
InChI Key: TVSUHWZAKJUWMU-UHFFFAOYSA-N
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Description

1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that features a unique combination of pyrrole, piperazine, and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile involves multiple steps, starting with the preparation of the individual moieties. The pyrrole moiety can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents . The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with 1-(2-chloroethyl)piperazine . The final step involves the cyclization of the intermediate with 2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis[4][4].

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • **4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • **1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone

Uniqueness

1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile stands out due to its unique combination of pyrrole, piperazine, and benzimidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C27H32N6

Molecular Weight

440.6 g/mol

IUPAC Name

1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H32N6/c1-5-22-21(4)23(18-28)26-29-24-8-6-7-9-25(24)33(26)27(22)31-15-12-30(13-16-31)14-17-32-19(2)10-11-20(32)3/h6-11H,5,12-17H2,1-4H3

InChI Key

TVSUHWZAKJUWMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCN5C(=CC=C5C)C

Origin of Product

United States

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